molecular formula C15H16N2O2 B5609136 3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one

3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one

Cat. No.: B5609136
M. Wt: 256.30 g/mol
InChI Key: JNQIVCHQWCHBHC-UHFFFAOYSA-N
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Description

3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with o-phenylenediamine under acidic conditions, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the hydroxy and dimethyl groups.

    6,6-Dimethyl-2-phenylbenzimidazole: Similar structure but without the hydroxy group.

    3-Hydroxy-2-phenylbenzimidazole: Similar but lacks the dimethyl groups.

Uniqueness

3-Hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxy group, along with the dimethyl groups, enhances its reactivity and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-hydroxy-6,6-dimethyl-2-phenyl-5,7-dihydrobenzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-15(2)8-11-13(12(18)9-15)17(19)14(16-11)10-6-4-3-5-7-10/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQIVCHQWCHBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N(C(=N2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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